Magaldrate

Vue d'ensemble

Description

Le magaldrate est un complexe d'hydroxyde de magnésium et d'aluminium couramment utilisé comme antiacide. Il est efficace pour neutraliser l'acide gastrique et soulager les symptômes associés à des affections telles que le reflux gastro-oesophagien, les ulcères peptiques et la gastrite . Le composé est connu pour son action rapide et son effet durable, ce qui en fait un choix populaire pour la gestion des troubles gastro-intestinaux liés à l'acide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le magaldrate est synthétisé par réaction entre l'hydroxyde de magnésium et l'hydroxyde d'aluminium en présence d'acide sulfurique. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés afin de garantir la formation du complexe d'hydroxyde de magnésium et d'aluminium souhaité . Le processus peut être résumé comme suit :

-

Réaction de l'hydroxyde de magnésium et de l'hydroxyde d'aluminium : : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]

-

Addition d'acide sulfurique : : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]

Méthodes de production industrielle

Dans l'industrie

Activité Biologique

Magaldrate is an aluminum-containing antacid widely used for the treatment of gastric disorders, particularly gastroesophageal reflux disease (GERD). Its biological activity primarily involves neutralizing stomach acid and enhancing mucosal protection through various mechanisms, including the stimulation of endogenous prostaglandin E2 (PGE2) synthesis. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions as a buffering agent in the gastrointestinal tract. Its composition allows it to neutralize gastric acid effectively while also promoting mucosal healing. The stimulation of PGE2 synthesis is critical as PGE2 plays a protective role in the gastric mucosa by inhibiting acid secretion and enhancing mucosal defense mechanisms .

Key Findings on PGE2 Synthesis

A study conducted on isolated gastric mucosal cells demonstrated that this compound significantly increased PGE2 release both in vitro and in vivo. The biopsies taken after this compound application showed elevated levels of PGE2 compared to pre-application specimens, indicating its role in enhancing mucosal protection .

Pharmacokinetics

Recent clinical studies have focused on understanding the pharmacokinetic profile of this compound. One exploratory pilot study evaluated its absorption characteristics in healthy women. Participants received a drug suspension containing this compound alongside other components like sodium alginate and simethicone. The study aimed to quantify the absorption of aluminum and magnesium into plasma .

Results from Pharmacokinetic Studies

- Absorption of Aluminum : No aluminum was detected in blood samples post-administration, suggesting that this compound does not lead to systemic aluminum absorption.

- Magnesium Levels : Magnesium was found at normal concentrations, confirming that this compound is safe for use without significant risk of toxicity .

Efficacy in Gastroesophageal Reflux Disease (GERD)

This compound has been evaluated for its effectiveness in managing symptoms associated with GERD. A randomized clinical trial compared the efficacy of this compound with sodium alginate in relieving gastroesophageal reflux symptoms.

Comparative Study Results

| Treatment Group | Total Symptom Relief (%) | Speed of Action (≤30 min) | Duration of Action (hours) |

|---|---|---|---|

| Sodium Alginate | 81.6 | 49.4% | 16.5 |

| This compound | 73.9 | 40.4% | 12.7 |

The sodium alginate group exhibited a faster onset of action and a longer duration compared to the this compound group, although both treatments were effective in symptom relief .

Combination Therapy

Recent studies have explored the combination of this compound with domperidone, a medication used to treat nausea and vomiting, to enhance therapeutic outcomes for GERD patients.

Findings from Combination Studies

In a double-blind study involving 100 volunteers:

Applications De Recherche Scientifique

Peptic Ulcer Disease (PUD)

Magaldrate has shown significant efficacy in managing peptic ulcer disease. It promotes healing by:

- Neutralizing gastric acid , which alleviates pain and discomfort associated with ulcers.

- Forming a protective coating over ulcerated areas, facilitating mucosal recovery.

A study indicated that this compound effectively promotes ulcer healing compared to other antacids, making it a preferred choice in clinical settings .

Gastroesophageal Reflux Disease (GERD)

In patients with GERD, this compound provides symptomatic relief by:

- Reducing acid reflux through its neutralizing properties.

- Improving esophageal motility , which helps prevent reflux events.

A comparative study found that this compound was effective but slightly less rapid than sodium alginate in relieving symptoms of gastroesophageal reflux . However, it still demonstrated a favorable safety profile with minimal adverse effects reported.

Dyspepsia

This compound is commonly used to treat dyspepsia by:

- Alleviating symptoms such as bloating and discomfort due to excess gastric acidity.

- Enhancing gastric mucosal protection , which is crucial for patients experiencing chronic dyspeptic symptoms.

Clinical trials have confirmed its effectiveness in providing quick relief from dyspeptic symptoms .

Gastritis

For patients suffering from gastritis, this compound offers:

- Gastroprotective effects , which help reduce inflammation of the gastric mucosa.

- Rapid symptom relief through acid neutralization.

Research indicates that this compound is beneficial for managing gastritis symptoms effectively .

Comparative Efficacy Studies

| Study Focus | This compound Efficacy | Comparison Group | Results Summary |

|---|---|---|---|

| PUD Treatment | Significant | Other Antacids | Comparable efficacy in ulcer healing |

| GERD Symptom Relief | Effective | Sodium Alginate | Slower onset but favorable long-term relief |

| Dyspepsia Management | Quick Relief | Placebo | Statistically significant symptom improvement |

| Gastritis Treatment | Effective | No Treatment | Reduced inflammation and improved mucosal healing |

Case Studies

- Prophylaxis Against Gastrointestinal Bleeding : A randomized trial demonstrated that this compound significantly reduced the incidence of upper gastrointestinal bleeding in critically ill patients when administered regularly .

- Pregnancy Safety Profile : A study evaluated aluminum and magnesium absorption following this compound use in young women of reproductive age, concluding its safe application during pregnancy .

- Combination Therapy with Domperidone : Research indicated that combining this compound with domperidone enhanced therapeutic outcomes for gastroesophageal reflux symptoms compared to domperidone alone, suggesting a synergistic effect .

Future Perspectives

Ongoing research is exploring new therapeutic areas for this compound beyond traditional gastrointestinal applications. Potential future studies may focus on:

- Novel formulation advancements to improve drug delivery systems.

- Personalized medicine approaches , tailoring treatments based on individual patient profiles.

Propriétés

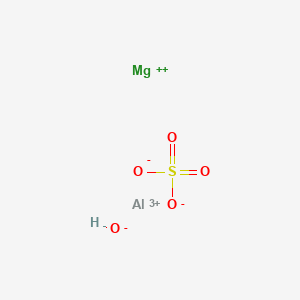

IUPAC Name |

aluminum;magnesium;hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFPTBLGXRKRAO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHMgO5S+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74978-16-8 | |

| Record name | Magaldrate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.